molecular formula C16H26N2O3 B3009461 1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361680-58-0

1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B3009461
CAS No.: 2361680-58-0
M. Wt: 294.395
InChI Key: PMUIVFPFPKQHPL-UHFFFAOYSA-N
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Description

1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a hydroxypropyl group

Preparation Methods

The synthesis of 1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling through a carbonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine and pyrrolidine rings can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may play a role in binding to active sites, while the piperidine and pyrrolidine rings provide structural stability. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds include those with piperidine or pyrrolidine rings, such as:

  • Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one lies in its combination of hydroxypropyl, pyrrolidine, and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[3-(3-hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-2-15(20)17-9-6-14(7-10-17)16(21)18-8-5-13(12-18)4-3-11-19/h2,13-14,19H,1,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUIVFPFPKQHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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